molecular formula C7H8ClIN2 B1436410 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine CAS No. 2197057-54-6

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine

Cat. No.: B1436410
CAS No.: 2197057-54-6
M. Wt: 282.51 g/mol
InChI Key: CZTSXOMGTVPLQS-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H8ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and amine functional groups

Preparation Methods

The synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: The compound can be used in Suzuki coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine involves its interaction with molecular targets through its functional groups. The presence of chlorine and iodine atoms allows for multiple pathways of chemical interactions, including halogen bonding and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine include:

  • 2-Chloro-4-iodo-6-methylpyridine
  • 2,6-Dichloro-5-fluoropyridin-3-amine

Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyridine ring, which can result in different chemical reactivity and biological activity .

Properties

IUPAC Name

2-chloro-5-iodo-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTSXOMGTVPLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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